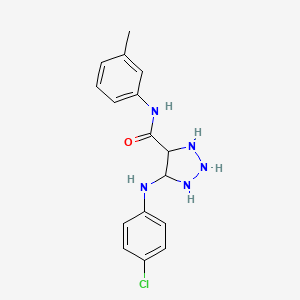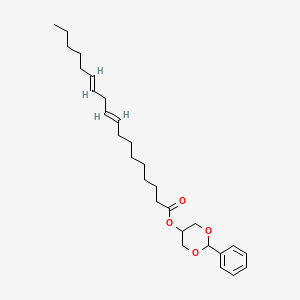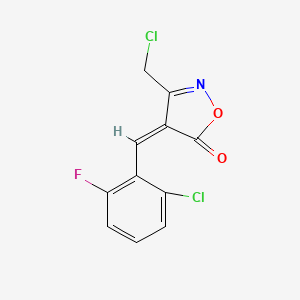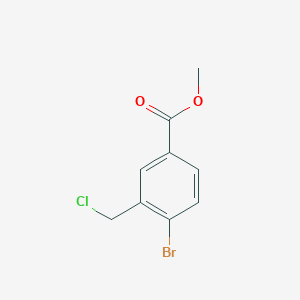![molecular formula C20H14O2 B12342375 trans-Benzo[a]pyrene-4,5-dihydrodiol CAS No. 62600-10-6](/img/structure/B12342375.png)
trans-Benzo[a]pyrene-4,5-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Benzo[a]pyrene-4,5-dihydrodiol: is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is specifically a dihydrodiol form, meaning it has two hydroxyl groups added to the benzo[a]pyrene structure. It is often studied for its role in the metabolic pathways of PAHs and its potential impact on human health and the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo[a]pyrene-4,5-dihydrodiol typically involves the catalytic hydrogenation of benzo[a]pyrene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: This would include optimizing the reaction conditions for larger batches and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Benzo[a]pyrene-4,5-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and quinones.
Reduction: It can be reduced back to benzo[a]pyrene under certain conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Benzo[a]pyrene.
Substitution: Ethers, esters, and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: trans-Benzo[a]pyrene-4,5-dihydrodiol is used as a model compound to study the metabolic pathways of PAHs. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .
Biology: In biological research, this compound is used to study the enzymatic processes involved in PAH metabolism. It helps in identifying the enzymes responsible for its conversion and the resulting metabolites .
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis. It is used in studies to develop potential inhibitors for the enzymes involved in its metabolism, which could lead to new cancer therapies .
Industry: In industrial applications, this compound is used in the development of bioremediation strategies. It helps in designing microbial systems capable of degrading PAHs in contaminated environments .
Mécanisme D'action
trans-Benzo[a]pyrene-4,5-dihydrodiol exerts its effects through its interaction with enzymes involved in PAH metabolism. The compound is initially oxidized by cytochrome P450 enzymes to form epoxides, which can further react to form dihydrodiol epoxides. These epoxides are highly reactive and can bind to DNA, leading to mutations and potentially cancer . The molecular targets include DNA and various metabolic enzymes, and the pathways involved are primarily those related to oxidative metabolism .
Comparaison Avec Des Composés Similaires
Benzo[a]pyrene-7,8-dihydrodiol: Another dihydrodiol derivative of benzo[a]pyrene, known for its carcinogenic properties.
Benzo[a]pyrene-11,12-dihydrodiol: A similar compound with hydroxyl groups at different positions.
Chrysene-4,5-dihydrodiol: A dihydrodiol derivative of chrysene, another PAH.
Uniqueness: trans-Benzo[a]pyrene-4,5-dihydrodiol is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological molecules. Its study provides insights into the specific metabolic pathways and potential health impacts of PAHs .
Propriétés
Numéro CAS |
62600-10-6 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
Clé InChI |
OYOQHRXJXXTZII-PMACEKPBSA-N |
SMILES isomérique |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342334.png)


![5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342345.png)
![Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)](/img/structure/B12342347.png)

![Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate](/img/structure/B12342370.png)
